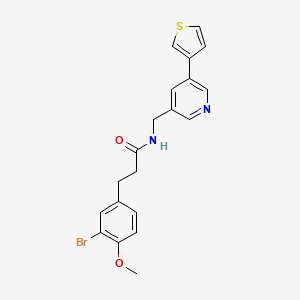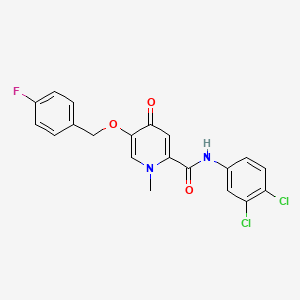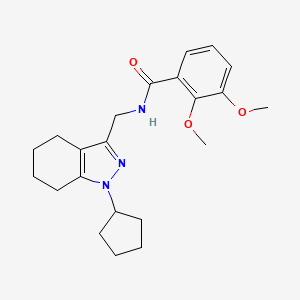
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” is an organic compound with the molecular formula C7H11N3O3S2 . It has an average mass of 249.311 Da and a mono-isotopic mass of 249.024185 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” can be analyzed based on its molecular formula C7H11N3O3S2 . Further details about its structure might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” can be inferred from its molecular formula C7H11N3O3S2 . More specific properties such as melting point, solubility, etc., might be available in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . For instance, sulfazole, a thiazole derivative, is known for its antimicrobial properties .
Antiretroviral Activity
Thiazole derivatives such as ritonavir have been used as antiretroviral drugs . These compounds can inhibit the replication of retroviruses, including HIV .
Antifungal Activity
Thiazole derivatives like abafungin have been used for their antifungal properties . They can inhibit the growth of fungi, making them useful in treating fungal infections .
Anticancer Activity
Certain thiazole derivatives, such as tiazofurin, have been studied for their anticancer properties . They can inhibit the growth of cancer cells and are being explored for use in cancer treatment .
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory activity . For example, compounds like (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities .
Antibacterial Activity
Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing damage to cells .
Hepatoprotective Activity
Thiazole derivatives have been studied for their hepatoprotective activities . They can potentially protect the liver from damage caused by toxins or disease .
Eigenschaften
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H2,8,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXKPWKBCALQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)
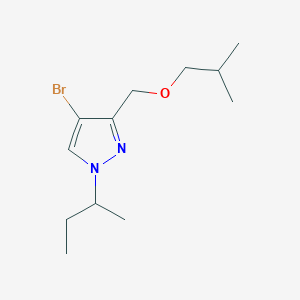
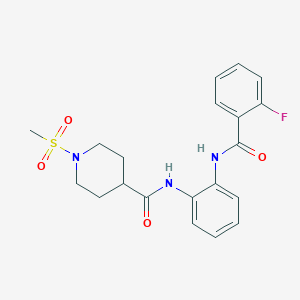
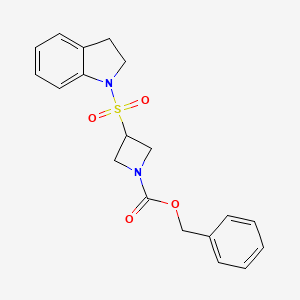

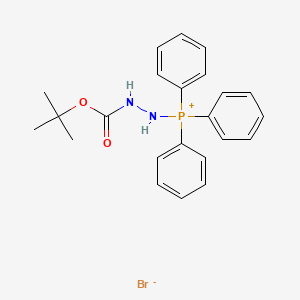
![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)
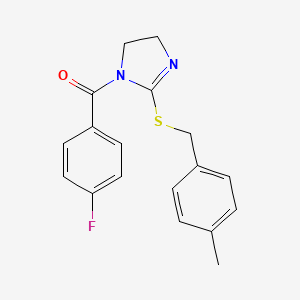
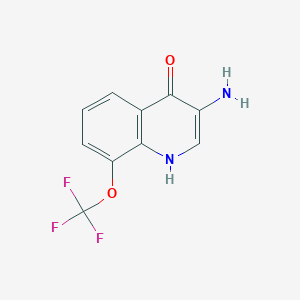
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)
